(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Description
(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Properties
IUPAC Name |
(E)-3-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-21-11-13(10-20-21)18(22)9-8-16-6-7-17(24-16)12-23-15-4-2-14(19)3-5-15/h2-11H,12H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTNLJKFNQQHHU-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C=CC2=CC=C(O2)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)/C=C/C2=CC=C(O2)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 4-chlorophenol, furan-2-carbaldehyde, and 1-methyl-1H-pyrazole-4-carbaldehyde.
Formation of the intermediate: The 4-chlorophenol is reacted with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with furan-2-carbaldehyde to form 5-[(4-chlorophenoxy)methyl]-2-furaldehyde.
Condensation reaction: The 5-[(4-chlorophenoxy)methyl]-2-furaldehyde is then subjected to a Claisen-Schmidt condensation reaction with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This results in the formation of this compound.
Chemical Reactions Analysis
(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of agrochemicals, such as insecticides and herbicides, due to its biological activity.
Mechanism of Action
The mechanism of action of (E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit key enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, it may interact with microbial cell membranes, resulting in its antimicrobial activity.
Comparison with Similar Compounds
(E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can be compared with other similar compounds, such as:
Chalcones: Other chalcones with different substituents on the phenyl rings may exhibit similar biological activities but with varying potency and selectivity.
Pyrazole derivatives: Compounds containing the pyrazole moiety, such as celecoxib and rimonabant, have been studied for their anti-inflammatory and anticancer properties.
Furan derivatives: Furan-containing compounds, such as furfural and furan-2-carboxylic acid, are known for their diverse chemical reactivity and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
